![molecular formula C26H48N4O6 B12317397 tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)
tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate and its stereoisomer tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate are complex organic molecules These compounds belong to the class of oxazepines, which are heterocyclic compounds containing a seven-membered ring with oxygen and nitrogen atoms
Méthodes De Préparation
The synthesis of these compounds typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the core oxazepine ring, followed by the introduction of the tert-butyl ester group. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
These compounds can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions can include derivatives with modified functional groups, which may exhibit different chemical and physical properties .
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which these compounds exert their effects involves interactions with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and the structural features of the compound .
Comparaison Avec Des Composés Similaires
Compared to other oxazepine derivatives, these compounds are unique due to their specific stereochemistry and functional groups. Similar compounds include other oxazepines with different substituents or stereoisomers. The uniqueness of these compounds lies in their potential for selective biological activity and their versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C26H48N4O6 |
|---|---|
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate |
InChI |
InChI=1S/2C13H24N2O3/c2*1-13(2,3)18-12(16)15-6-4-10-8-14-5-7-17-11(10)9-15/h2*10-11,14H,4-9H2,1-3H3/t2*10-,11-/m10/s1 |
Clé InChI |
WJXWTUJVJARTII-CDDKSXPSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]2CNCCO[C@@H]2C1.CC(C)(C)OC(=O)N1CC[C@H]2CNCCO[C@H]2C1 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2CNCCOC2C1.CC(C)(C)OC(=O)N1CCC2CNCCOC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


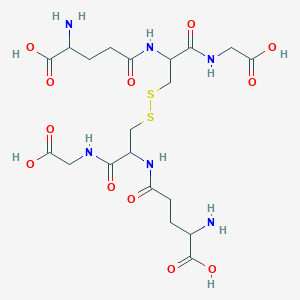
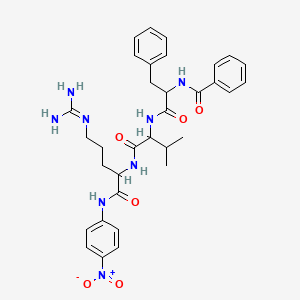
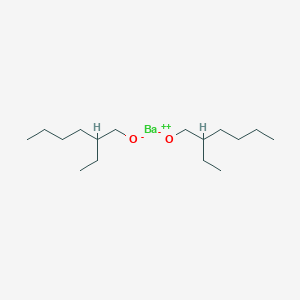
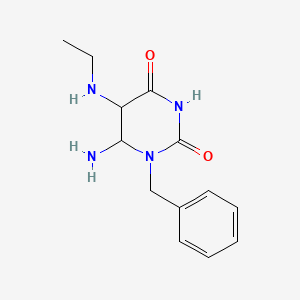
![[7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12317336.png)
![7-(1,3-Benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B12317342.png)

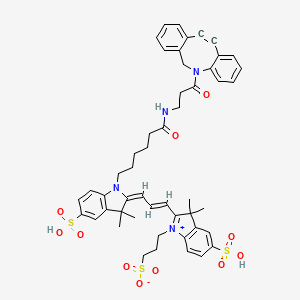
![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)

![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)


